Kinase Selectivity Divergence versus 4-Amino Pyrrolo[2,3-d]pyrimidine Scaffolds
The 4-hydroxyl substituent of 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol fundamentally diverges from the 4-amino group of RK-24466 (7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine) in kinase targeting. RK-24466 is a potent Lck inhibitor (IC50 <1–2 nM) [1], whereas the 4-hydroxy phenotype has been associated in published patent filings with broader kinase inhibition profiles (e.g., CDK/Akt/S6K pathways) . This difference demonstrates that the 4-position substituent is a critical determinant of kinase selectivity and cannot be empirically predicted.
| Evidence Dimension | Kinase selectivity profile |
|---|---|
| Target Compound Data | Reported to inhibit Akt and S6K kinases in patent disclosures; no single-target picomolar IC50 values publicly disclosed |
| Comparator Or Baseline | RK-24466: Lck IC50 <1 nM (isoform 64-509) and <2 nM (LckCD isoform) |
| Quantified Difference | Qualitative divergence: target compound engages distinct kinase panel vs. RK-24466's selective Lck inhibition |
| Conditions | Biochemical kinase inhibition assays (cell-free); exact assay conditions undisclosed for target compound |
Why This Matters
A researcher requiring Lck specificity should select RK-24466; a researcher exploring broader kinase or multi-pathway modulation should source the 4-hydroxy derivative, as the 4-amino analog would be inappropriate.
- [1] ChEBI. RK-24466 (CHEBI:180499). European Bioinformatics Institute. Last modified 22 September 2021. View Source
